N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)furan-2-carboxamide
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Overview
Description
N-(2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE typically involves the condensation of 4-chlorobenzaldehyde with hydrazinecarboxamide, followed by a coupling reaction with 2-furoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-(2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-(2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with cellular targets, leading to the activation of apoptotic pathways. The compound has been shown to activate the p53-p21 pathway, resulting in cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Resveratrol Analogue (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide: This compound also exhibits anti-cancer properties and induces apoptosis in cancer cells.
Furan Derivatives: Various furan derivatives have been studied for their biological activities, including antibacterial and anti-inflammatory effects.
Uniqueness
N-(2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE is unique due to its specific chemical structure, which allows it to interact with multiple molecular targets and pathways. Its ability to induce apoptosis through the p53-p21 pathway sets it apart from other similar compounds.
Properties
Molecular Formula |
C19H14ClN3O3 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-[2-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14ClN3O3/c20-14-9-7-13(8-10-14)12-21-23-18(24)15-4-1-2-5-16(15)22-19(25)17-6-3-11-26-17/h1-12H,(H,22,25)(H,23,24)/b21-12+ |
InChI Key |
VKTPYAPWWRBYED-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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